molecular formula C12H12N2O5S B11825726 3-(4-Nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-1-carbaldehyde

3-(4-Nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-1-carbaldehyde

Cat. No.: B11825726
M. Wt: 296.30 g/mol
InChI Key: NZXBLEICSMLSSD-UHFFFAOYSA-N
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Description

3-(4-Nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-1-carbaldehyde is a complex organic compound characterized by its unique bicyclic structure. This compound features a nitrobenzenesulfonyl group attached to a bicyclo[3.1.0]hexane ring system, which is further functionalized with an azabicyclo moiety and a carbaldehyde group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-1-carbaldehyde typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclopropanation of an appropriate alkene with a nitrobenzenesulfonyl azide, followed by subsequent functional group transformations to introduce the carbaldehyde moiety. The reaction conditions often require the use of catalysts, such as copper or gold, to facilitate the cyclopropanation and subsequent steps .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis, including the use of scalable reaction conditions and efficient purification techniques, would apply. Industrial production would likely involve optimizing the reaction conditions to achieve high yields and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

3-(4-Nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-1-carbaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Corresponding carboxylic acid.

    Reduction: Corresponding amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-(4-Nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-1-carbaldehyde is largely dependent on its functional groups and their interactions with molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, while the sulfonyl group can participate in covalent bonding with nucleophilic sites on proteins or enzymes. The bicyclic structure provides rigidity and specific spatial orientation, which can influence the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-1-carbaldehyde is unique due to the combination of its bicyclic structure, nitrobenzenesulfonyl group, and carbaldehyde moiety. This combination imparts distinct chemical reactivity and potential biological activities that are not commonly found in other similar compounds.

Properties

Molecular Formula

C12H12N2O5S

Molecular Weight

296.30 g/mol

IUPAC Name

3-(4-nitrophenyl)sulfonyl-3-azabicyclo[3.1.0]hexane-1-carbaldehyde

InChI

InChI=1S/C12H12N2O5S/c15-8-12-5-9(12)6-13(7-12)20(18,19)11-3-1-10(2-4-11)14(16)17/h1-4,8-9H,5-7H2

InChI Key

NZXBLEICSMLSSD-UHFFFAOYSA-N

Canonical SMILES

C1C2C1(CN(C2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])C=O

Origin of Product

United States

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